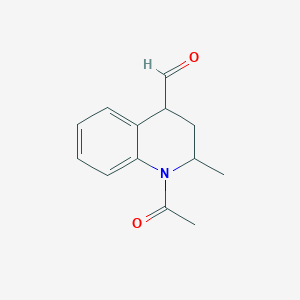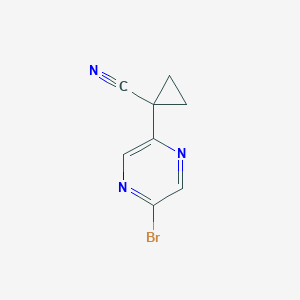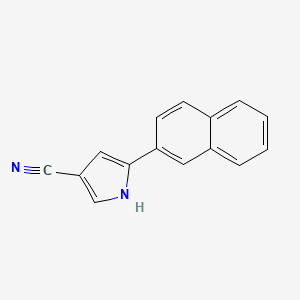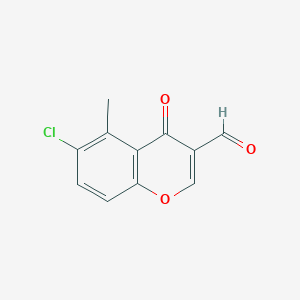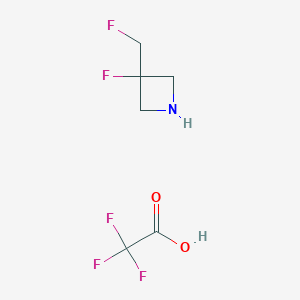
2-Chloro-6-nitroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-nitroquinazolin-4-amine is a chemical compound belonging to the quinazoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitroquinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorous oxychloride, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives with different functional groups.
Reduction Reactions: The major product is 2-chloro-6-aminoquinazolin-4-amine.
Oxidation Reactions: Oxidized derivatives of the original compound.
Scientific Research Applications
2-Chloro-6-nitroquinazolin-4-amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: A precursor in the synthesis of 2-Chloro-6-nitroquinazolin-4-amine.
6-Nitroquinazolin-4-amine: A structurally similar compound with different substitution patterns.
2-Chloroquinazolin-4-amine: Lacks the nitro group but shares the quinazoline core.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C8H5ClN4O2 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-11-6-2-1-4(13(14)15)3-5(6)7(10)12-8/h1-3H,(H2,10,11,12) |
InChI Key |
IESHYEBBJYINTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


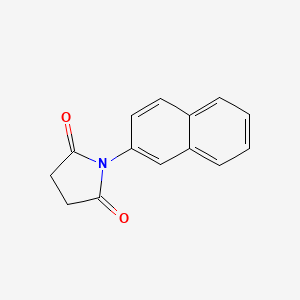

![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)

